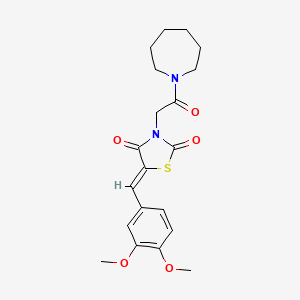
(Z)-3-(2-(azepan-1-yl)-2-oxoethyl)-5-(3,4-dimethoxybenzylidene)thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(2-(azepan-1-yl)-2-oxoethyl)-5-(3,4-dimethoxybenzylidene)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C20H24N2O5S and its molecular weight is 404.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Activity
The compound "(Z)-3-(2-(azepan-1-yl)-2-oxoethyl)-5-(3,4-dimethoxybenzylidene)thiazolidine-2,4-dione" and its derivatives have been researched for their potential antibacterial properties. A study highlighted that derivatives of thiazolidine-2,4-dione, including those with structures related to the compound , demonstrated antibacterial activity mainly against Gram-positive bacterial strains. It was noted that the presence of electron-withdrawing substituents on the phenyl ring was favorable for antibacterial activity, though the molecular geometry did not play a significant role. Some of these compounds exhibited antibacterial activity comparable to standard reference drugs like oxacillin and cefuroxime (Trotsko et al., 2018). Furthermore, various thiazolidine-2,4-dione carboxamide and amino acid derivatives, closely related to the target compound, showed weak to moderate antibacterial activity against Gram-negative bacteria and some antifungal activity (Alhameed et al., 2019).
Structural Studies and Synthesis
There are several studies on the synthesis and structural analysis of compounds related to thiazolidine-2,4-dione. One such research reported a novel non-condensed thiazolidine-2,4-dione-bearing derivative, which was synthesized and characterized structurally through various methods like NMR, LC-MS, and X-ray diffraction. The study provided insights into the versatile applicability of the thiazolidine-2,4-dione core in medicinal chemistry (Holota et al., 2022). In another study, the regioselectivity of alkylation of (Z)-5-(4-hydroxybenzylidene)-thiazolidine-2,4‑dione in an alkaline environment was explored, revealing insights into the reactivity and potential modifications of the thiazolidine-2,4-dione ring (Marc et al., 2021).
Pharmacological Potentials
The thiazolidine-2,4-dione core is integral in the search for novel pharmacologically active agents. Studies have indicated the potential anticancer activity of various thiazolidine-2,4-dione derivatives against different human cancer cell lines, underscoring the significance of this core in developing new therapeutic agents (Ashok & Vanaja, 2016). Furthermore, compounds with this core have been investigated for their antidiabetic properties, with some showing promising results comparable to standard drugs (Ankush et al., 2012).
Melanogenesis Inhibition
The compound "(Z)-5-(2,4-dihydroxybenzylidene)thiazolidine-2,4-dione" was synthesized as a potential tyrosinase inhibitor and exhibited a potent inhibitory effect on mushroom tyrosinase activity. It was found to be more potent than kojic acid, a well-known tyrosinase inhibitor, suggesting its utility as an antimelanogenic agent for diseases associated with skin pigmentation (Kim et al., 2013).
Propiedades
IUPAC Name |
(5Z)-3-[2-(azepan-1-yl)-2-oxoethyl]-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-26-15-8-7-14(11-16(15)27-2)12-17-19(24)22(20(25)28-17)13-18(23)21-9-5-3-4-6-10-21/h7-8,11-12H,3-6,9-10,13H2,1-2H3/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGQYMNAGIRSQM-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)N3CCCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)N3CCCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

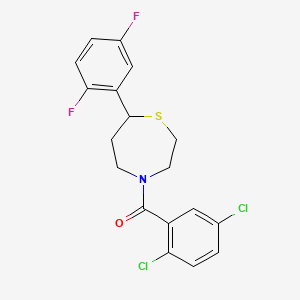
![N-(2,3-dimethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2453561.png)
![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-1-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B2453562.png)
![N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)pentanamide](/img/structure/B2453563.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-oxo-1,4-thiazepane-3-carboxamide](/img/structure/B2453564.png)
![1-isopropyl-3-[(4-methylpiperidino)sulfonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2453565.png)
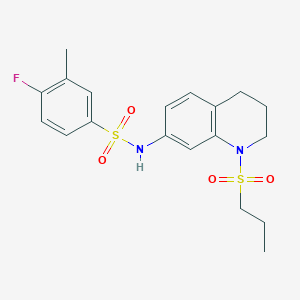
![N-(cyanomethyl)-N-ethyl-2-{[(5-methyl-1,2-oxazol-3-yl)methyl]sulfanyl}pyridine-3-carboxamide](/img/structure/B2453573.png)

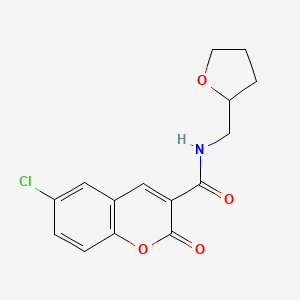
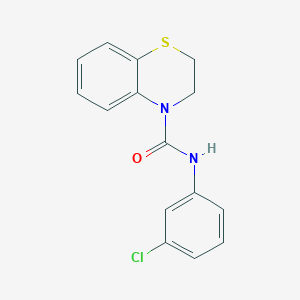

![Bis(2-chloro-4-methylpentyl) [1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B2453579.png)
![(2E)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[3.2.2]nonan-4-one](/img/structure/B2453583.png)